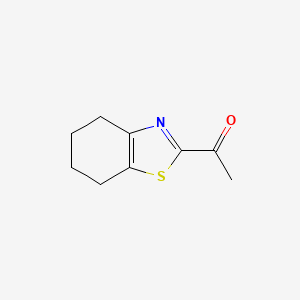

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one

Description

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one is a bicyclic organic compound featuring a benzothiazole core partially saturated with a tetrahydro ring system and an acetyl group at the 2-position. Its molecular formula is C₉H₁₁NOS, with a molecular weight of 181.26 g/mol.

Properties

IUPAC Name |

1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDFWZGIPTYALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=C(S1)CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one typically involves the condensation of 2-aminobenzenethiol with a carbonyl compound. The reaction conditions often include the use of acid chlorides and a suitable solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with different functional groups.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical pathways. Its electron-withdrawing properties make it a valuable component in reactions involving electron transfer .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A : 1-(1,3-Benzothiazol-2-yl)ethan-1-one

- Structure : Aromatic benzothiazole ring with an acetyl group.

- Molecular Weight : 177.23 g/mol .

- CAS : 1629-78-3 .

- Applications : Used in life sciences research; listed as a powder with stability suitable for synthetic intermediates .

Compound B : 1-(5,6,7,8-Tetrahydro-2-naphthyl)ethan-1-one (Florantone T)

- Structure : Tetrahydro-naphthalene core with an acetyl group.

- Applications: Fragrance ingredient with a "floral-orange-musk" profile; noted for high stability and resistance to discoloration .

- Key Difference : Replacing benzothiazole with a naphthalene system shifts applications from bioactivity to perfumery. The tetrahydro ring here improves volatility and solubility in cosmetic formulations .

Compound C : 1-(1,3-Thiazol-2-yl)ethan-1-one (2-Acetylthiazole)

- Structure : Simple thiazole ring with an acetyl group.

- Molecular Weight : 127.16 g/mol .

- CAS : 24295-03-2 .

- Applications : Flavoring agent (e.g., roasted coffee, meat) and antioxidant .

- Key Difference: The smaller heterocycle increases volatility, making it suitable for food flavoring, whereas the tetrahydro-benzothiazole derivative’s bulkiness may favor non-volatile applications.

Comparative Data Table

Research Findings and Trends

- Bioactivity Potential: Benzothiazole derivatives like Compound A are explored for antimicrobial and anticancer activities. The tetrahydro modification in the target compound may enhance solubility or binding affinity in biological systems .

- Material Science : The electron-rich benzothiazole core is leveraged in optoelectronic materials. Partial saturation (tetrahydro) could modulate electronic properties for tailored applications .

- Fragrance vs. Function : While Compound B (Florantone T) is optimized for stability in perfumes, the target compound’s heterocyclic nitrogen and sulfur atoms suggest reactivity useful in catalysis or drug synthesis .

Biological Activity

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : CHNS

- Molecular Weight : 196.28 g/mol

The benzothiazole moiety contributes to the compound's biological activity by influencing its interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds with a benzothiazole structure often exhibit significant antioxidant properties. The antioxidant capacity can be quantified using various assays, such as the DPPH radical scavenging assay. In vitro studies have shown that derivatives of benzothiazole can reduce oxidative stress markers in cellular models.

2. Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one against neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated that this compound could inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic transmission in the brain. The following table summarizes the inhibitory effects on AChE:

| Compound | AChE IC50 (μM) |

|---|---|

| 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one | 0.62 ± 0.03 |

| Rivastigmine | 0.69 ± 0.04 |

This indicates that the compound has comparable activity to established AChE inhibitors.

3. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound. This suggests a potential role in managing inflammatory conditions.

Study 1: Neuroprotective Mechanism

A study published in the Journal of Medicinal Chemistry explored the neuroprotective mechanism of benzothiazole derivatives. It was found that 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one significantly reduced amyloid-beta aggregation and improved cell viability in SH-SY5Y neuronal cells exposed to oxidative stress .

Study 2: Antioxidant Efficacy

Another study focused on the antioxidant efficacy of various benzothiazole derivatives, including our compound of interest. The findings indicated that it exhibited strong radical scavenging activity with an IC50 value significantly lower than that of curcumin .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one with high purity?

- Methodological Answer : The synthesis typically involves condensation reactions between benzothiazole derivatives and ketones under controlled conditions. Key parameters include:

- Temperature : Reflux conditions (e.g., 80–100°C) to ensure reaction completion.

- Catalysts : Use of acidic or basic catalysts (e.g., piperidine) to enhance reaction efficiency.

- Purification : Employ column chromatography or recrystallization in ethanol to isolate the product.

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and purity .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is recommended:

- NMR Spectroscopy : H and C NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at δ 190–210 ppm).

- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular weight (e.g., molecular ion peak at m/z 193.2).

- X-ray Crystallography : Use SHELX or OLEX2 for single-crystal structure determination, refining data with R1 values < 0.05 for accuracy .

Q. What are the primary physical properties (e.g., solubility) critical for experimental design?

- Methodological Answer : Solubility profiles guide solvent selection for biological or chemical assays:

- Polar Solvents : Moderate solubility in DMSO (e.g., 2 mg/mL at 25°C) for in vitro studies.

- Nonpolar Solvents : Limited solubility in hexane, requiring sonication or heating for dispersion.

- Buffered Solutions : Solubility at pH 7.4 (~35.2 µg/mL) for pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers address contradictory data in reported biological activities (e.g., antimicrobial vs. inactive results)?

- Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Solutions include:

- Standardized Assays : Reproduce studies under uniform protocols (e.g., CLSI guidelines for MIC testing).

- Purity Verification : Use HPLC (>95% purity) and elemental analysis (C, H, N, S) to rule out impurities.

- Structural Analogs : Synthesize derivatives (e.g., substituting the benzothiazole moiety) to isolate structure-activity relationships .

Q. What computational approaches are suitable for predicting interactions with biological targets?

- Methodological Answer : Combine molecular docking and dynamics simulations:

- Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) with flexible ligand parameters.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers or protein active sites .

Q. How can crystallographic data resolve ambiguities in tautomeric or conformational states?

- Methodological Answer : High-resolution X-ray data (≤1.0 Å) and refinement tools are critical:

- Twinned Data : Use SHELXL for twin refinement with HKLF5 format to address pseudo-symmetry.

- Hydrogen Bonding : Analyze Hirshfeld surfaces (CrystalExplorer) to confirm tautomeric forms (e.g., enol vs. keto).

- Validation : Cross-check with PLATON ADDSYM to detect missed symmetry elements .

Q. What strategies optimize the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies under ICH guidelines:

- Thermal Stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C).

- Photostability : Expose to UV light (320–400 nm) and monitor degradation via LC-MS.

- Humidity Control : Store desiccated at 2–8°C, with argon/vacuum sealing to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.